(2-Bromo-2-methylpropyl)azanium;bromide
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Overview
Description
(2-Bromo-2-methylpropyl)azanium; bromide is a chemical compound with the molecular formula C4H9Br. It is also known as 2-Bromo-2-methylpropanamine bromide. This compound is a derivative of tert-butyl bromide and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
From tert-Butyl Bromide: The compound can be synthesized by reacting tert-butyl bromide with ammonia under specific conditions to form (2-Bromo-2-methylpropyl)azanium; bromide.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a controlled reaction involving tert-butyl bromide and ammonia in a reactor vessel. The reaction is carried out under specific temperature and pressure conditions to ensure the formation of the desired product.
Types of Reactions:
Oxidation: (2-Bromo-2-methylpropyl)azanium; bromide can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form different reduced products.
Substitution: It can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of different substituted derivatives.
Scientific Research Applications
(2-Bromo-2-methylpropyl)azanium; bromide is used in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Bromo-2-methylpropyl)azanium; bromide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various biochemical and chemical processes.
Comparison with Similar Compounds
tert-Butyl Bromide: Similar in structure but lacks the azanium group.
2-Bromo-2-methylpropanamide: Similar functional group but different molecular structure.
2-Bromopropionic Acid: Similar bromine substitution but different carbon chain length.
Uniqueness: (2-Bromo-2-methylpropyl)azanium; bromide is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and applications. Its azanium group provides additional reactivity compared to similar compounds.
Properties
IUPAC Name |
(2-bromo-2-methylpropyl)azanium;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN.BrH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUMFVSETXVFNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C[NH3+])Br.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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